

Quinoxaline Derivatives: A Comprehensive Technical Guide to their Therapeutic Applications

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Compound of Interest

Compound Name: 6,7-Quinoxalinediol

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Abstract

Quinoxaline, a heterocyclic compound composed of a benzene and a pyrazine ring, has emerged as a privileged scaffold in medicinal chemistry. Its derivatives exhibit a remarkable breadth of pharmacological activities, positioning them as promising candidates for the development of novel therapeutics. This technical guide provides an in-depth overview of the significant therapeutic applications of quinoxaline derivatives, with a focus on their anticancer, antimicrobial, antiviral, anti-inflammatory, and neuroprotective properties. The document summarizes key quantitative data, details relevant experimental protocols, and visualizes the intricate signaling pathways modulated by these versatile compounds.

Introduction

Quinoxaline, also known as benzopyrazine, is a nitrogen-containing heterocyclic compound that has garnered significant attention in the field of medicinal chemistry. The unique structural features of the quinoxaline nucleus allow for diverse functionalization, leading to a vast library of derivatives with a wide spectrum of biological activities.^{[1][2][3]} These derivatives have been investigated for their potential to treat a multitude of diseases, and several have entered clinical trials, underscoring their therapeutic promise.^[4] This guide aims to provide a comprehensive

technical resource for researchers and drug development professionals, summarizing the current state of knowledge on the therapeutic potential of quinoxaline derivatives.

Therapeutic Applications

Anticancer Activity

Quinoxaline derivatives have demonstrated potent anticancer activity against a variety of human cancer cell lines.^{[2][5][6]} Their mechanisms of action are often multifaceted, involving the inhibition of key enzymes and signaling pathways crucial for cancer cell proliferation, survival, and metastasis.

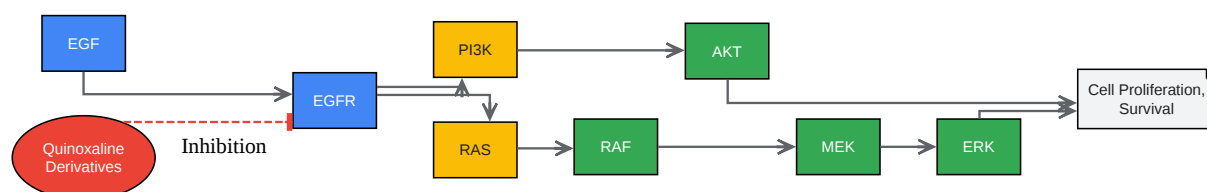
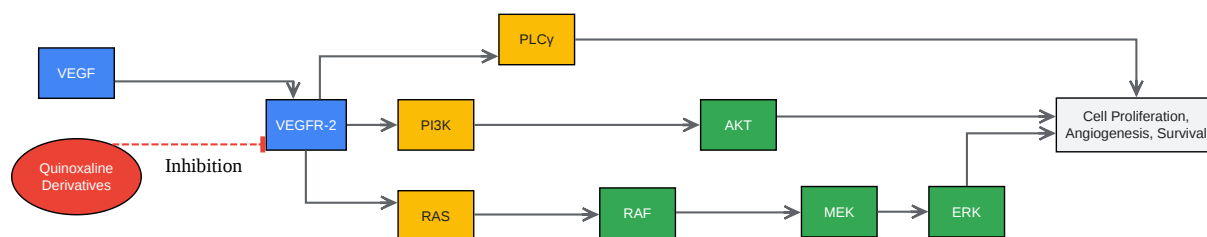
Quantitative Data on Anticancer Activity:

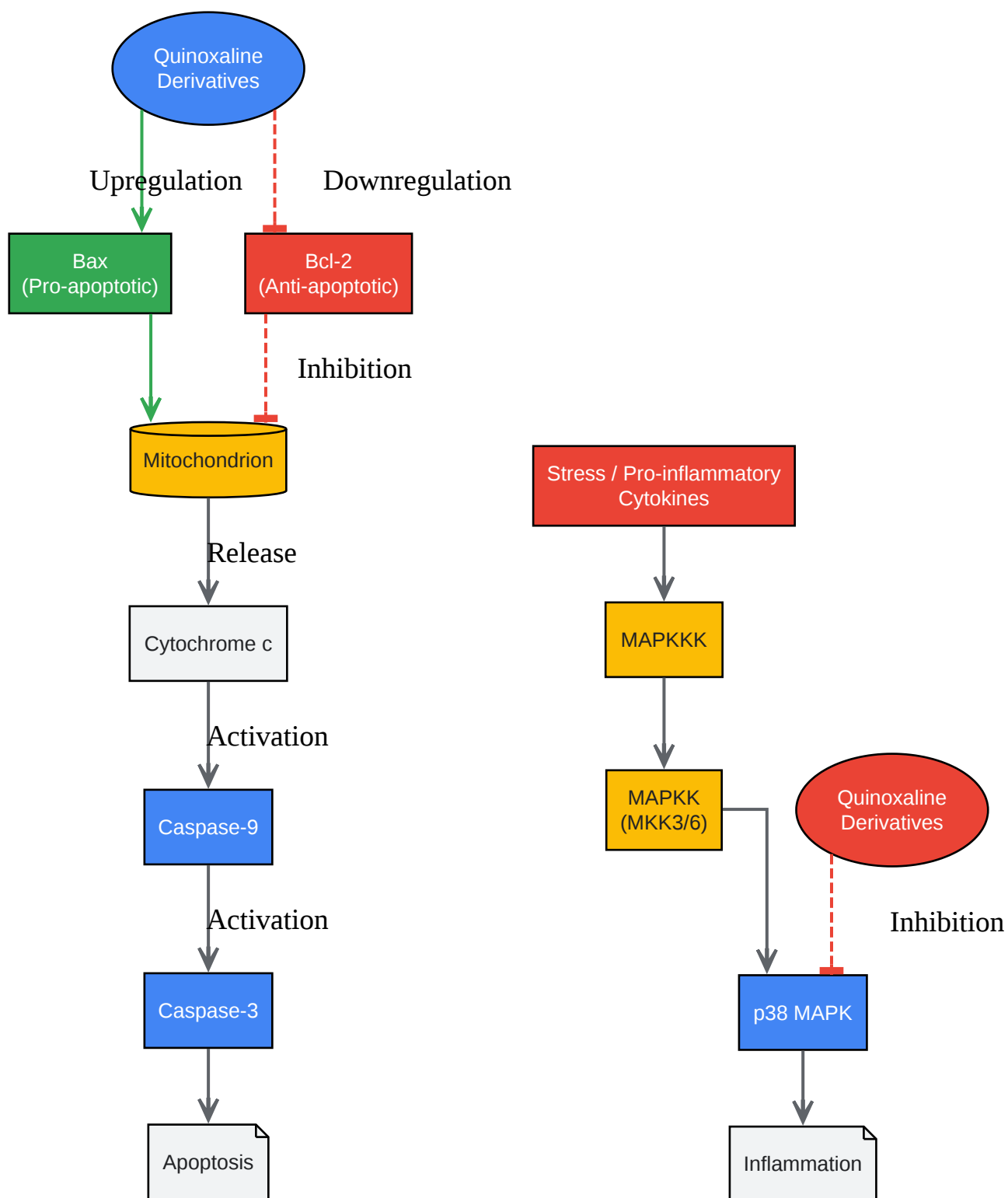
Compound/Derivative	Cancer Cell Line	IC50 (μM)	Reference
Compound 11	MCF-7 (Breast)	0.81	[7]
HCT-116 (Colon)	1.23	[7]	
HepG2 (Liver)	2.14	[7]	
Compound 13	MCF-7 (Breast)	0.92	[7]
HCT-116 (Colon)	1.57	[7]	
HepG2 (Liver)	2.91	[7]	
Compound 4a	MCF-7 (Breast)	3.21	[7]
HCT-116 (Colon)	4.11	[7]	
HepG2 (Liver)	4.54	[7]	
Compound 5	MCF-7 (Breast)	3.87	[7]
HCT-116 (Colon)	4.23	[7]	
HepG2 (Liver)	4.31	[7]	
Benzo[g]quinoxaline 3	MCF-7 (Breast)	2.89	[8]
Benzo[g]quinoxaline 9	MCF-7 (Breast)	8.84	[8]
Quinoxaline 4m	A549 (Lung)	9.32	[9]

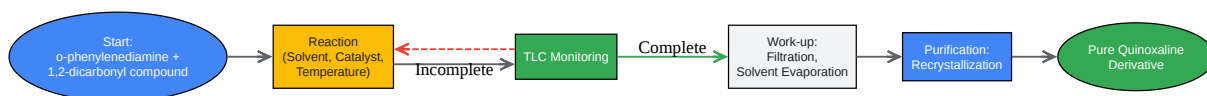
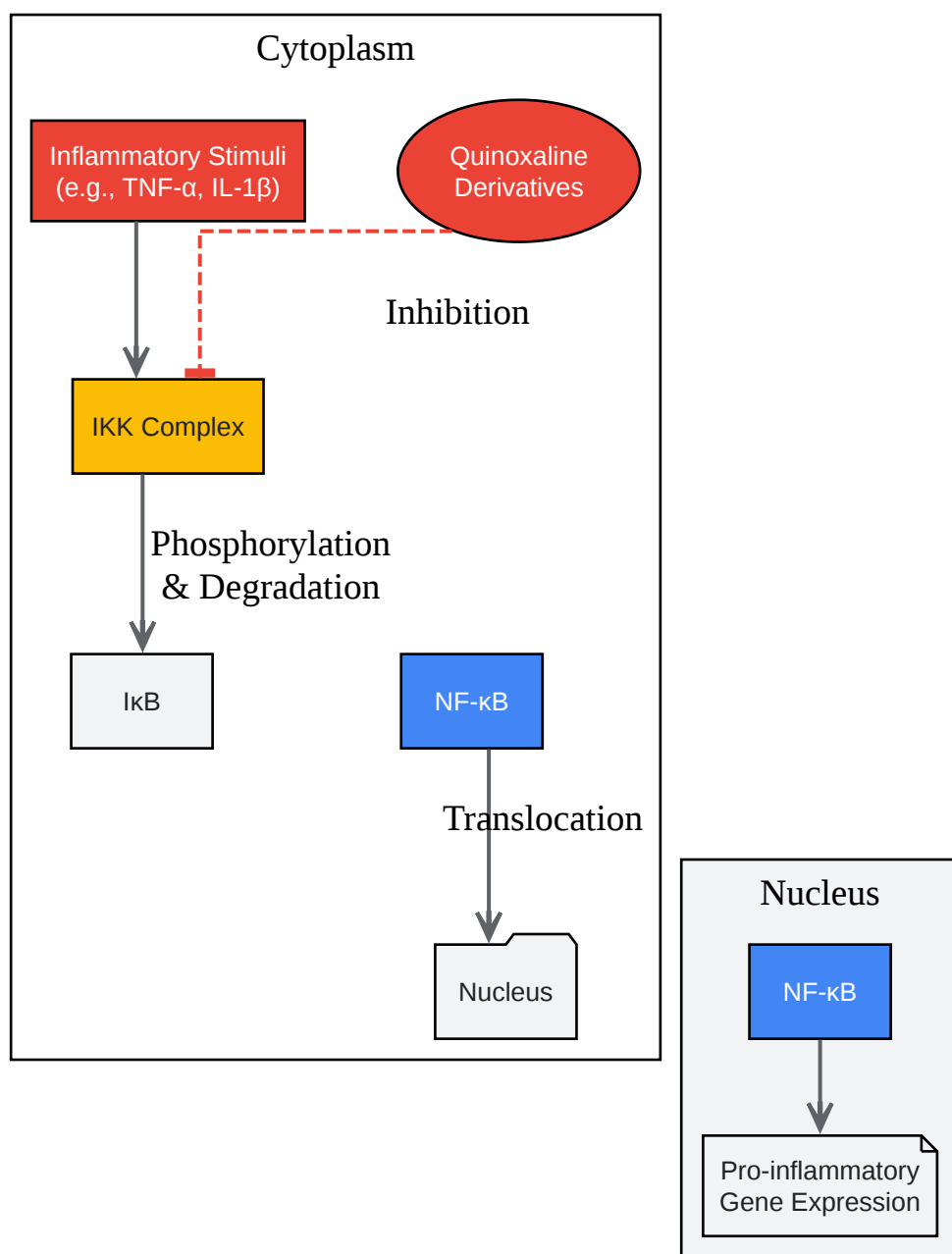
Signaling Pathways in Anticancer Activity:

Quinoxaline derivatives have been shown to inhibit several key signaling pathways implicated in cancer progression, including:

- **VEGFR-2 Signaling:** Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen.[\[10\]](#) Quinoxaline derivatives can inhibit VEGFR-2, thereby suppressing tumor growth and metastasis.[\[10\]](#)







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